2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide
Description
The compound 2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide features a thieno[2,3-d]pyrimidin-4-one core substituted with a furan-2-yl group at position 5, a phenyl group at position 3, and a thioacetamide moiety linked to an N-phenyl group. This structure combines heterocyclic, aromatic, and amide functionalities, making it a candidate for pharmaceutical or materials science applications.
Properties
IUPAC Name |
2-[5-(furan-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3S2/c28-20(25-16-8-3-1-4-9-16)15-32-24-26-22-21(18(14-31-22)19-12-7-13-30-19)23(29)27(24)17-10-5-2-6-11-17/h1-14H,15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHSQTQUGSQCOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=CO4)C(=O)N2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide is a novel thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on diverse research findings.
Synthesis
The synthesis of thienopyrimidine derivatives typically involves the reaction of thiophene derivatives with pyrimidine analogs. For the specific compound , a multi-step synthetic route is employed:
- Formation of Thieno[2,3-d]pyrimidine Core : This is achieved through cyclization reactions involving appropriate thiophene derivatives.
- Introduction of Furan and Phenyl Groups : The furan and phenyl groups are introduced via coupling reactions, enhancing the compound's biological activity.
- Thioether Formation : The thioether linkage is formed by reacting thiol compounds with the synthesized thienopyrimidine core.
Antimicrobial Activity
Research has demonstrated that thienopyrimidine derivatives exhibit significant antimicrobial properties. In particular:
- In Vitro Studies : Compounds similar to this compound have shown potent activity against various bacterial strains, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1 | 1 | E. coli |
| 2 | 5 | S. aureus |
| 3 | 10 | P. aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies:
- Cell Viability Assays : The compound exhibited dose-dependent antiproliferative effects in various cancer cell lines, including leukemia and breast cancer cells. IC50 values ranged from 5 to 15 µM .
| Cell Line | IC50 (µM) |
|---|---|
| HL60 (Leukemia) | 5 |
| MCF7 (Breast) | 10 |
| A549 (Lung) | 15 |
The proposed mechanism for the biological activity includes:
- Inhibition of Enzymatic Pathways : The thienopyrimidine scaffold may inhibit critical enzymes involved in cell proliferation.
- Induction of Apoptosis : Studies indicate that treated cancer cells exhibit markers of apoptosis, suggesting that the compound triggers programmed cell death pathways.
Structure-Activity Relationships (SAR)
The biological activity of thienopyrimidine derivatives is influenced by various structural modifications:
- Furan and Phenyl Substituents : The presence of electron-donating groups on the furan ring enhances antimicrobial potency.
- Thioether Linkage : Modifications at the thioether position can significantly alter both antimicrobial and anticancer activities.
- Positioning of Functional Groups : Variations in the positioning of substituents on the phenyl ring have been shown to impact efficacy against specific pathogens or cancer types .
Case Studies
Several case studies have highlighted the efficacy of similar compounds:
- Zhu et al. Study : Demonstrated that thienopyrimidine derivatives showed moderate antiplasmodial activity with IC50 values between 1.46 to 5.74 µM against Plasmodium falciparum .
- Weidner et al. Study : Found that specific substitutions on the thienopyrimidine core could enhance cytotoxicity while maintaining selectivity towards cancer cells .
Scientific Research Applications
Antimicrobial Activity
Thienopyrimidine derivatives, including the compound , have shown significant antimicrobial properties. Research indicates that modifications to the thienopyrimidine scaffold can enhance activity against various bacterial strains. For instance, studies have demonstrated that certain substitutions on the phenyl ring can lead to improved efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Case Study: Antibacterial Activity
A study by Weidner et al. evaluated a series of thienopyrimidine derivatives, including those similar to the compound discussed. The results indicated potent activity against Pseudomonas aeruginosa, with some derivatives achieving IC50 values in the low micromolar range. The structure–activity relationship (SAR) revealed that electron-withdrawing groups on the phenyl ring significantly enhanced antibacterial potency .
Anticancer Properties
The anticancer potential of thienopyrimidines has been a focal point in recent research. The compound has been investigated for its ability to inhibit key cancer-related pathways, particularly those involving polo-like kinases (Plk), which are crucial for cell division and proliferation.
Case Study: Polo-like Kinase Inhibition
In a study focusing on polo-like kinase inhibitors, derivatives similar to 2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide were synthesized and tested. The results showed that these compounds exhibited significant inhibitory activity against Plk1 with IC50 values ranging from 50 to 100 nM. This suggests potential for development as therapeutic agents in cancer treatment .
Antiparasitic Activity
The compound has also been evaluated for antiparasitic activity, particularly against malaria-causing parasites such as Plasmodium falciparum. The thienopyrimidine scaffold has been identified as a promising lead for developing new antimalarial drugs.
Case Study: Antimalarial Activity
In vitro studies demonstrated that certain thienopyrimidine derivatives exhibited significant antiplasmodial activity with IC50 values comparable to established treatments like chloroquine. Modifications at specific positions on the thienopyrimidine ring were found to enhance both potency and selectivity against P. falciparum .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Comparison with Similar Compounds
Key Observations :
- Furan Substitution : Methylation at the furan 5-position (e.g., 5-methylfuran) increases hydrophobicity and molar mass compared to the parent furan-2-yl group. This may enhance membrane permeability in biological systems.
- Smaller groups (e.g., 2-methylphenyl) reduce steric hindrance, possibly favoring synthetic accessibility.
- pKa Consistency: Predicted pKa values (~13.1–13.14) indicate similar acid-base behavior across analogs, dominated by the thienopyrimidinone core’s deprotonation .
Quinazolinone-Based Thioacetamide Derivatives
Compounds with a quinazolinone core but similar thioacetamide substituents exhibit distinct physicochemical properties:
Key Observations :
- Thermal Stability: Higher melting points (up to 315.5°C) compared to thienopyrimidin analogs suggest stronger intermolecular forces (e.g., hydrogen bonding from sulfamoyl groups).
- Synthetic Efficiency : Yields vary widely (68–91%), with electron-donating groups (e.g., 4-tolyl) favoring higher yields .
- Structural Impact: The quinazolinone core’s planar structure may enhance π-π stacking, whereas the thienopyrimidinone’s sulfur atom could improve solubility in nonpolar solvents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide and its analogues?
- Methodological Answer : A common approach involves multi-step reactions starting with substitution and condensation steps. For example, 2-chloroacetamide intermediates can react with sodium azide or thiol-containing heterocycles under reflux conditions (toluene:water, 8:2) to introduce sulfur linkages . Thieno[2,3-d]pyrimidinone cores are often synthesized via cyclization of substituted anilines with cyanoacetic acid derivatives, followed by thioether formation using Na₂S or thiourea . Key steps include TLC monitoring (hexane:ethyl acetate, 9:1) and purification via crystallization (ethanol) or column chromatography.
Q. How is structural confirmation achieved for this compound and its derivatives?
- Methodological Answer : Characterization relies on IR spectroscopy (C=O stretch at ~1700 cm⁻¹, S-H stretch at ~2550 cm⁻¹), ¹H/¹³C NMR (e.g., furan protons at δ 6.3–7.4 ppm, thienopyrimidine carbonyl at δ 165–170 ppm), and mass spectrometry (e.g., molecular ion peaks matching calculated MW ± 0.5 Da). For example, derivatives with sulfamoyl groups show distinct NMR splitting patterns for aromatic protons . Melting points (e.g., 251–315°C for quinazolinone analogues) further validate purity .
Q. What in vitro assays are typically used to screen bioactivity for thioacetamide-containing heterocycles?
- Methodological Answer : Standard assays include:
- Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli).
- Anticancer screening : MTT assay (IC₅₀ values against HeLa, MCF-7 cells).
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., COX-2 for anti-inflammatory potential). Toxicity is preliminarily assessed via hemolysis or brine shrimp lethality tests .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structurally similar analogues?
- Methodological Answer : Contradictions often arise from rotational isomers or solvent effects. Strategies include:
- Variable-temperature NMR to identify dynamic equilibria.
- 2D NMR (COSY, NOESY) to confirm spatial proximity of protons (e.g., distinguishing ortho- vs. para-substituted phenyl groups).
- DFT computational modeling to predict chemical shifts and compare with experimental data . For example, NOESY correlations between the furan proton and thienopyrimidine methyl groups can clarify substituent orientation .
Q. How can researchers optimize reaction yields and purity when synthesizing thioacetamide-containing heterocycles, and what statistical models are applicable?
- Methodological Answer : Use Design of Experiments (DoE) to evaluate factors like temperature, solvent ratio, and catalyst loading. For example:
- Central Composite Design for reflux time optimization (e.g., 5–7 hours for azide substitutions ).
- Response Surface Methodology to maximize yield while minimizing byproducts (e.g., reducing hydrolysis of the thioether bond).
- PAT (Process Analytical Technology) tools, such as in-line FTIR, for real-time monitoring of intermediate formation .
Q. What strategies address low solubility in biological assays for this hydrophobic compound?
- Methodological Answer :
- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) or PEGylation.
- Nanocarrier systems : Use liposomes or polymeric nanoparticles (e.g., PLGA) to enhance bioavailability.
- Co-solvent systems : DMSO:PBS (1:9) or cyclodextrin inclusion complexes . Solubility parameters (Hansen solubility) can be calculated to guide solvent selection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
